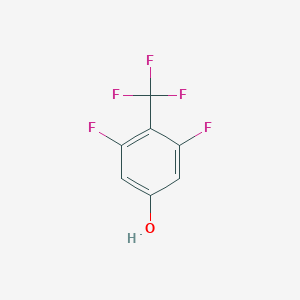

3,5-Difluoro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOKJLSRDFRVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557466 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-11-0 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of 3,5-Difluoro-4-(trifluoromethyl)phenol, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development and material science. This document outlines its physicochemical properties, synthesizes available experimental data, and provides detailed protocols for its synthesis and analysis.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is limited, the following table summarizes available and predicted physicochemical properties. Researchers should note that predicted values are estimations and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C7H3F5O | [1][2] |

| Molecular Weight | 198.09 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Density | 1.526±0.06 g/cm³ (Predicted) | Guidechem |

| Boiling Point | 210.2±35.0 °C (Predicted) | Guidechem |

| pKa | 6.59±0.23 (Predicted) | Guidechem |

| LogP | 3.80 | Guidechem |

| Flash Point | 80.9±25.9 °C | Guidechem |

Potential Applications and Biological Activity

Fluorinated phenols, such as 4-Fluoro-3-(trifluoromethyl)phenol, are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The presence of the trifluoromethyl group often enhances properties like lipophilicity and metabolic stability, which are desirable in drug candidates.[3] These compounds have been utilized in the development of anti-inflammatory and antimicrobial agents.[3] Furthermore, their unique electronic properties make them valuable in the creation of advanced materials, including polymers and coatings with enhanced chemical resistance.[3] It is plausible that this compound could serve as a valuable building block in these areas.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides a general synthesis protocol adapted from patent literature for related fluorinated phenols and a general analytical method for trifluoromethylphenols.

Synthesis of this compound (Representative Protocol)

This protocol is a representative synthesis based on methods described for analogous fluorinated phenols.

Materials:

-

3,5-Difluorobromobenzene

-

n-Butyllithium

-

Boric acid

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen peroxide

-

Iodine (catalyst)

-

Petroleum ether

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 3,5-difluorobromobenzene in anhydrous THF.

-

Cool the reaction mixture to between -60 and -80 °C.

-

Slowly add n-butyllithium to the cooled solution to facilitate a bromine-lithium exchange.

-

After the exchange is complete, add boric acid to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting 3,5-difluorophenylboronic acid can be isolated by filtration and drying under reduced pressure.

-

Dissolve the isolated 3,5-difluorophenylboronic acid in water.

-

Slowly add hydrogen peroxide to the solution in the presence of a catalytic amount of iodine.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product, this compound, can be purified by extraction with an organic solvent (e.g., petroleum ether), followed by drying and removal of the solvent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This general HPLC method can be adapted for the analysis of this compound.

Instrumentation:

-

Agilent 1100 HPLC system or equivalent

-

UV Detector

Chromatographic Conditions:

-

Column: Waters Symmetry C18, 4.6 mm x 75 mm, 3.5 µm

-

Column Temperature: 25°C

-

Mobile Phase: Isocratic mixture of 58 mM acetate buffer in water:methanol (30:70, v:v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 50 µL

-

Detection Wavelength: 295 nm

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound, adapted from procedures for similar compounds.

Caption: A potential two-step synthesis of this compound.

Inferred Logic for Potential Application

This diagram illustrates the logical connection between the structural features of this compound and its inferred applications based on related compounds.

References

3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and anticipated physical properties of 3,5-Difluoro-4-(trifluoromethyl)phenol (CAS No. 116640-11-0). Due to the limited availability of experimentally determined data for this specific compound in public literature, this document combines information from commercially available sources, extrapolated data from structurally similar compounds, and standardized experimental methodologies for the determination of key physical parameters. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a structured compilation of its physical characteristics and the established protocols for their measurement.

Introduction

This compound is a fluorinated aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of fluorine atoms and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in the design of novel bioactive molecules and functional materials. An accurate understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological testing.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 116640-11-0[1]

-

Molecular Formula: C₇H₃F₅O[1]

-

Molecular Weight: 198.09 g/mol [1]

-

SMILES: Oc1cc(F)c(C(F)(F)F)c(F)c1[1]

Physical Properties

Quantitative, experimentally determined physical properties for this compound are not extensively reported in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and provides estimated values based on the properties of structurally related fluorinated phenols.

| Property | Value | Source/Notes |

| Molecular Weight | 198.09 g/mol | Calculated[1] |

| Melting Point | Data not available | Expected to be a low-melting solid or liquid at room temperature based on related compounds. |

| Boiling Point | Data not available | Expected to be higher than non-fluorinated phenols of similar molecular weight due to polar interactions. |

| Density | Data not available | Expected to be greater than 1 g/mL due to the high atomic weight of fluorine. |

| Solubility | Data not available | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, methanol, and dichloromethane. |

| Appearance | Data not available | Likely a colorless to pale yellow solid or liquid. |

| Purity | ≥97% | Commercially available specification.[2][3] |

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the key physical properties of phenolic compounds. These protocols are generally applicable for the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

A small, dry sample of the purified compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow (0.5-2 °C).

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Micro boiling point apparatus (Thiele tube or similar) or distillation apparatus.

-

Procedure (Micro Method):

-

A small amount of the liquid sample (a few microliters) is introduced into a small-diameter test tube.

-

A sealed capillary tube (sealed at one end) is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer or a high-precision digital density meter.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or bath, and a method for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid or liquid solute is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is allowed to stand, and a clear aliquot is carefully removed, avoiding any undissolved solute.

-

The concentration of the solute in the aliquot is determined using a suitable analytical technique. This concentration represents the solubility at that temperature.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for characterizing the physical properties of a chemical compound like this compound.

Conclusion

While specific, experimentally verified physical property data for this compound remains scarce in the public domain, this guide provides a framework for understanding its likely characteristics based on analogous compounds. The detailed experimental protocols presented offer a clear path for researchers to perform their own characterizations. A systematic approach, as outlined in the provided workflow, is crucial for obtaining reliable and reproducible data, which is essential for the successful application of this compound in research and development. It is recommended that any use of this compound in a laboratory setting be preceded by a thorough review of its Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto a phenol scaffold can profoundly influence a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, tailored for professionals in the scientific community.

The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly impact a compound's electronic properties and pKa.[1] These characteristics make fluorinated phenols, such as the title compound, valuable intermediates in the design of novel therapeutics.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group, two fluorine atoms at positions 3 and 5, and a trifluoromethyl group at position 4.

Chemical Identifiers:

A summary of its predicted and available physical and chemical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.[6]

| Property | Value | Source |

| Density | 1.526 ± 0.06 g/cm³ | Predicted[6] |

| Boiling Point | 210.2 ± 35.0 °C | Predicted[6] |

| Flash Point | 80.9 ± 25.9 °C | Predicted[6] |

| pKa | 6.59 ± 0.23 | Predicted[6] |

| XLogP3-AA | 2.7 | Predicted[6] |

| Hydrogen Bond Donor Count | 1 | Predicted[6] |

| Hydrogen Bond Acceptor Count | 6 | Predicted[6] |

| Rotatable Bond Count | 0 | Predicted[6] |

| Topological Polar Surface Area | 20.2 Ų | Predicted[6] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are reportedly available from various chemical suppliers such as BLDpharm.[4] Researchers are encouraged to consult these suppliers for detailed analytical documentation.

Synthesis

One potential synthetic pathway could involve the Sandmeyer reaction, a well-established method for introducing a hydroxyl group onto an aromatic ring. This would likely start from a corresponding aniline derivative. Another approach could be the nucleophilic aromatic substitution on a highly activated aromatic precursor.

A logical synthetic approach could be a multi-step process starting from a readily available difluorinated compound. For instance, a process analogous to the synthesis of other trifluoromethyl-substituted phenols could be adapted.[7] A patent for the preparation of 4-fluoro-3-trifluoromethylphenol describes a process starting from 4-fluoro-3-trifluoromethylaniline, which involves diazotization followed by hydrolysis.[8] A similar strategy could likely be applied to a 3,5-difluoro-4-(trifluoromethyl)aniline precursor.

Below is a conceptual workflow for a possible synthesis route.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 116640-11-0|this compound|BLD Pharm [bldpharm.com]

- 5. 116640-11-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Page loading... [guidechem.com]

- 7. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 8. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 3,5-Difluoro-4-(trifluoromethyl)phenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is predicated on a well-established two-step chemical transformation starting from the corresponding aniline derivative. This document outlines the core synthetic strategy, provides detailed experimental protocols based on analogous reactions, summarizes relevant quantitative data, and presents visual diagrams of the process.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound involves the diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This classical approach is a cornerstone of aromatic chemistry for the conversion of an amino group to a hydroxyl group.

The overall transformation can be summarized as follows:

-

Diazotization: 3,5-Difluoro-4-(trifluoromethyl)aniline is treated with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (typically 0-5 °C). This reaction converts the primary amino group into a diazonium salt.

-

Hydrolysis: The aqueous solution of the 3,5-difluoro-4-(trifluoromethyl)benzenediazonium salt is then heated. The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure facilitates the nucleophilic attack of water on the aromatic ring, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted phenols from the corresponding anilines via diazotization and hydrolysis. While specific data for the target molecule is not extensively published, these examples provide a quantitative context for the expected efficiency of the synthesis.

| Starting Aniline | Diazotization Conditions | Hydrolysis Conditions | Yield (%) | Reference |

| 4-Fluoro-3-trifluoromethylaniline | H₂SO₄, NaNO₂, 10 °C or lower | Aqueous H₂SO₄, heat | 86-90.3 | |

| 5-Chloro-2-methylaniline | 22% H₂SO₄, NaNO₂, 10-12 °C | Heat to 85-90 °C in methyl isobutyl ketone | 79.3 | [US9527789B2] |

| Anthranilic acid | 24% H₂SO₄, NaNO₂, 0-3 °C | Heat to 98 °C in methyl isobutyl ketone | Not specified | [US9527789B2] |

| Aniline | HCl, NaNO₂, 0-5 °C | Warm with water | Not specified | [1] |

Experimental Protocols

The following are detailed, generalized experimental protocols for the two key steps in the synthesis of this compound, based on established chemical literature for analogous transformations.

Step 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline

Materials:

-

3,5-Difluoro-4-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3,5-Difluoro-4-(trifluoromethyl)aniline (1.0 eq) in aqueous sulfuric acid (e.g., 30-70% w/w) is prepared. The mixture is stirred until a uniform solution or a fine slurry is obtained.

-

The flask is then cooled to a temperature between 0 °C and 5 °C using an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) is added dropwise to the aniline solution via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature below 5 °C.[2]

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper, which will turn blue-black).[3]

Step 2: Hydrolysis of the Diazonium Salt

Materials:

-

Aqueous solution of 3,5-difluoro-4-(trifluoromethyl)benzenediazonium salt from Step 1

-

Copper(II) Sulfate (optional, as catalyst)

-

Organic Solvent for Extraction (e.g., diethyl ether, ethyl acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

The cold aqueous solution of the diazonium salt is slowly added to a pre-heated solution of aqueous sulfuric acid (the concentration can be varied, often in the range of 30-70%), which is maintained at a temperature between 80 °C and 100 °C. The addition of a catalytic amount of copper(II) sulfate to the hot acid solution can facilitate the decomposition of the diazonium salt.

-

During the addition, vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, the reaction mixture is heated for an additional 30-60 minutes to ensure complete hydrolysis.

-

The reaction mixture is then cooled to room temperature.

-

The aqueous solution is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with water, followed by a saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by techniques such as distillation, recrystallization, or column chromatography.

Visualizations

Synthesis Pathway

References

Starting Materials and Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of 3,5-Difluoro-4-(trifluoromethyl)phenol, a valuable building block in pharmaceutical and agrochemical research. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[1][2] This guide outlines the most plausible synthetic route, detailing the necessary precursors and experimental considerations.

Retrosynthetic Analysis and Key Starting Materials

The most direct and industrially relevant synthetic approach to this compound proceeds via a key intermediate: 3,5-Difluoro-4-(trifluoromethyl)aniline . This aniline derivative serves as the immediate precursor to the target phenol through a well-established diazotization and hydrolysis sequence.

The synthesis of the aniline intermediate itself typically starts from the corresponding nitro compound, 3,5-difluoro-4-(trifluoromethyl)nitrobenzene . This nitro compound is a critical starting material, and its synthesis is the initial step in the overall pathway. While various methods for its preparation may exist, this guide will focus on the subsequent transformations leading to the final product.

The overall synthetic strategy can be summarized as follows:

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Key Intermediate: 3,5-Difluoro-4-(trifluoromethyl)aniline

The primary method for synthesizing 3,5-Difluoro-4-(trifluoromethyl)aniline is through the reduction of 3,5-difluoro-4-(trifluoromethyl)nitrobenzene. Catalytic hydrogenation is a common and efficient method for this transformation.[1]

Experimental Protocol: Reduction of 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene

This protocol is based on general procedures for the reduction of aromatic nitro compounds.

Reaction Scheme:

Figure 2: Reduction of the nitro precursor to the aniline intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3,5-Difluoro-4-(trifluoromethyl)nitrobenzene | N/A | 227.08 |

| Palladium on Carbon (10%) | 7440-05-3 | 106.42 (Pd) |

| Hydrogen (gas) | 1333-74-0 | 2.02 |

| Ethanol or Ethyl Acetate (Solvent) | 64-17-5 | 46.07 |

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3,5-difluoro-4-(trifluoromethyl)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until reaction completion is confirmed by techniques such as TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield crude 3,5-Difluoro-4-(trifluoromethyl)aniline.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis of this compound

The final step in the synthesis is the conversion of the aniline intermediate to the target phenol. This is achieved through a two-step, one-pot procedure involving diazotization of the aniline followed by hydrolysis of the resulting diazonium salt. This method is analogous to the synthesis of similar fluorinated phenols.[3]

Experimental Protocol: Diazotization and Hydrolysis of 3,5-Difluoro-4-(trifluoromethyl)aniline

Reaction Scheme:

Figure 3: Conversion of the aniline to the phenol via a diazonium salt.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 | 197.11 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 |

| Water (H₂O) | 7732-18-5 | 18.02 |

| Copper(II) Sulfate (optional catalyst) | 7758-99-8 | 159.61 |

Procedure:

-

Diazotization:

-

Prepare a solution of sulfuric acid in water and cool it to 0-5 °C in an ice bath.

-

Slowly add 3,5-Difluoro-4-(trifluoromethyl)aniline to the cold sulfuric acid solution with stirring to form the aniline sulfate salt.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the aniline sulfate suspension while maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.

-

Stir the reaction mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask, prepare a solution for the hydrolysis, which can be an aqueous solution of sulfuric acid, optionally containing a catalyst like copper(II) sulfate.[4]

-

Heat the hydrolysis solution to a temperature typically ranging from 80 °C to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the hot hydrolysis solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, continue to heat the reaction mixture for a period (e.g., 1-2 hours) to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Typical Yield Range (%) | Reference for Analogy |

| Reduction of Nitro Group | Aromatic Nitro Compound | Aromatic Aniline | 85-98 | [1] |

| Diazotization and Hydrolysis | 4-Fluoro-3-(trifluoromethyl)aniline | 4-Fluoro-3-(trifluoromethyl)phenol | 60-80 | [3] |

Conclusion

The synthesis of this compound is a multi-step process that relies on the availability of key fluorinated aromatic precursors. The outlined synthetic route, proceeding through the reduction of a nitro intermediate followed by the diazotization and hydrolysis of the corresponding aniline, represents a robust and scalable method for accessing this valuable compound. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development. Careful optimization of reaction conditions will be crucial for achieving high yields and purity of the final product.

References

- 1. 3,5-Difluoro-4-(trifluoromethyl)aniline|CAS 123950-44-7 [benchchem.com]

- 2. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 3. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 4. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

A Technical Guide to the Predicted Spectroscopic Data of 3,5-Difluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and trifluoromethyl substituents. These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and application in drug development and other scientific endeavors. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.0 - 7.2 | t (triplet) | ~ 2.0 - 3.0 (⁴JH-F) | H-2, H-6 |

| ~ 5.0 - 6.0 | br s (broad singlet) | - | OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 155 - 158 | dd (doublet of doublets) | ¹JC-F ≈ 240-250, ³JC-F ≈ 10-15 | C-3, C-5 |

| ~ 150 - 153 | t (triplet) | ³JC-F ≈ 3-5 | C-1 |

| ~ 122.5 | q (quartet) | ¹JC-F ≈ 270-280 | CF₃ |

| ~ 115 - 118 | tq (triplet of quartets) | ²JC-F ≈ 20-30, ²JC-CF₃ ≈ 30-40 | C-4 |

| ~ 110 - 113 | t (triplet) | ²JC-F ≈ 20-25 | C-2, C-6 |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -61 to -64 | t (triplet) | ⁴JF-F ≈ 15-25 | CF₃ |

| ~ -125 to -130 | dq (doublet of quartets) | ⁴JF-F ≈ 15-25, ⁴JF-H ≈ 2-3 | F-3, F-5 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch |

| 1620 - 1580 | Medium | C=C aromatic ring stretch |

| 1480 - 1440 | Medium | C=C aromatic ring stretch |

| 1350 - 1250 | Strong | C-F stretch (aromatic) |

| 1200 - 1100 | Very Strong | C-F stretch (CF₃) |

| 1250 - 1180 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 198 | High | [M]⁺ (Molecular Ion) |

| 169 | Medium | [M - CHO]⁺ |

| 150 | Medium | [M - F - CO]⁺ |

| 129 | High | [M - CF₃]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] Filter the solution through a pipette with a cotton plug into a standard 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.[1]

-

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. Use an external reference standard like CFCl₃ or a secondary standard.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk.[3] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[4]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the KBr pellet. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[5]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for a softer ionization).[6]

-

Data Acquisition: Introduce the sample into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.uci.edu [chem.uci.edu]

- 6. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

solubility of 3,5-Difluoro-4-(trifluoromethyl)phenol in organic solvents

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth exploration of the solubility characteristics of 3,5-Difluoro-4-(trifluoromethyl)phenol in organic solvents, including established methodologies for its determination.

Executive Summary

This technical guide addresses the solubility of this compound, a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, by examining structurally similar molecules, we can infer its likely solubility behavior. This guide provides a detailed, standard experimental protocol for determining the solubility of this compound and similar phenolic derivatives, enabling researchers to generate the necessary data in their own laboratories.

Solubility Profile of Structurally Related Phenols

While specific data for this compound is not publicly available, the solubility of related fluorinated phenols provides valuable insight. Phenolic compounds, in general, exhibit a range of solubilities depending on the nature of the solvent and the specific functional groups on the aromatic ring.

For instance, compounds like 4-Fluoro-3-(trifluoromethyl)phenol are reported to be soluble in organic solvents such as ethanol and dichloromethane, but insoluble in water[1]. Similarly, 4-(Trifluoromethyl)phenol is described as insoluble in water but slightly soluble in chloroform, DMSO, and methanol[2]. The presence of the trifluoromethyl group generally increases lipophilicity, suggesting a preference for less polar organic solvents. Conversely, the hydroxyl group can engage in hydrogen bonding, which may enhance solubility in polar protic solvents.

Based on these related compounds, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol), with limited solubility in non-polar solvents and very poor solubility in water.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] The following protocol outlines the necessary steps for accurately measuring the solubility of this compound.

Materials and Equipment

-

Solute: this compound (analytical grade)

-

Solvents: A range of organic solvents of interest (HPLC grade or equivalent)

-

Apparatus:

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Procedure

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: The sealed vials are placed in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The vials are agitated for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. A syringe filter is immediately attached to remove any suspended solid particles.

-

Analysis: A precise aliquot of the filtered saturated solution is diluted with a suitable solvent, and the concentration of this compound is determined using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[5].

-

Quantification: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Conclusion

While quantitative solubility data for this compound remains to be published, its solubility characteristics can be reasonably inferred from related fluorinated phenols. For researchers requiring precise data, the isothermal shake-flask method provides a reliable and standardized approach for its determination. The detailed protocol and workflow presented in this guide offer a practical framework for conducting these essential physical property measurements, which are critical for applications in drug development, formulation, and chemical process design.

References

The Enigmatic Synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Precursor Profile: 3,5-Difluoro-4-(trifluoromethyl)aniline

The logical starting point for the synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol is its corresponding aniline derivative. 3,5-Difluoro-4-(trifluoromethyl)aniline is a known compound and serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its fluorine and trifluoromethyl substitutions create a unique electronic and steric profile, making it a valuable component in the design of novel bioactive molecules.[1][2]

The key physical and chemical properties of this precursor are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 123950-44-7 | [1][2][3] |

| Molecular Formula | C₇H₄F₅N | [1][2] |

| Molecular Weight | 197.11 g/mol | [1][2] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 103 °C | [1] |

| Appearance | Light-colored crystalline solid | [2] |

Proposed Synthetic Pathway: From Aniline to Phenol via Diazotization

The conversion of an aromatic amine to a phenol can be effectively achieved through a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.[4][5] This classical and reliable method provides a plausible route to synthesize this compound.

The proposed two-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Theoretical)

The following protocols are theoretical and based on general procedures for the diazotization of anilines and subsequent hydrolysis to phenols.[4][6][7][8] Researchers should conduct small-scale trials and optimize conditions as necessary.

Step 1: Diazotization of 3,5-Difluoro-4-(trifluoromethyl)aniline

Objective: To convert the primary aromatic amine group of 3,5-Difluoro-4-(trifluoromethyl)aniline into a diazonium salt.

Materials:

-

3,5-Difluoro-4-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar quantity of 3,5-Difluoro-4-(trifluoromethyl)aniline in a solution of concentrated sulfuric acid and water, while maintaining the temperature below 10°C in an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water.

-

Cool the sodium nitrite solution in an ice bath.

-

Slowly add the chilled sodium nitrite solution dropwise to the aniline-sulfuric acid mixture. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium sulfate should be used immediately in the next step.

Step 2: Hydrolysis of the Diazonium Salt

Objective: To hydrolyze the diazonium salt to the corresponding phenol.

Materials:

-

Solution of 3,5-Difluoro-4-(trifluoromethyl)benzenediazonium sulfate from Step 1

-

Water

-

Copper(II) sulfate (optional, as a catalyst)[5]

Procedure:

-

Gently heat a volume of water (optionally containing a catalytic amount of copper(II) sulfate) in a separate flask to boiling.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling water. Vigorous effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts should be combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by techniques such as column chromatography or distillation under reduced pressure.

Logical Workflow for Synthesis and Characterization

The overall workflow from precursor to purified product, including characterization steps, can be visualized as follows:

Caption: General workflow for the synthesis and analysis of the target compound.

Conclusion

While the history and direct experimental validation for the synthesis of this compound are not documented in readily accessible literature, a robust and plausible synthetic route can be proposed. The conversion of the known precursor, 3,5-Difluoro-4-(trifluoromethyl)aniline, via a Sandmeyer-type diazotization and subsequent hydrolysis offers a high probability of success. This technical guide provides a strong theoretical foundation for researchers and drug development professionals to pursue the synthesis and exploration of this novel compound. It is imperative that any experimental work based on these theoretical protocols be conducted with appropriate safety precautions and on a small scale initially to optimize the reaction conditions.

References

- 1. 3,5-Difluoro-4-(trifluoromethyl)aniline|CAS 123950-44-7 [benchchem.com]

- 2. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 3. 123950-44-7|3,5-Difluoro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. quora.com [quora.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]

Theoretical Analysis of 3,5-Difluoro-4-(trifluoromethyl)phenol: A Computational Guide for Drug Discovery and Molecular Design

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive framework for the theoretical investigation of 3,5-Difluoro-4-(trifluoromethyl)phenol. In the absence of direct experimental and computational studies on this specific molecule, this document outlines the established in-silico methodologies and protocols that are critical for characterizing its physicochemical properties. The provided data is hypothetical, serving as a template for expected results from such an analysis, thereby guiding future research in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Phenols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] Fluorine and fluorinated groups, such as the trifluoromethyl (-CF₃) moiety, can dramatically alter a molecule's physicochemical and biological properties.[1][2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets due to its unique steric and electronic characteristics.[3][4]

Phenolic scaffolds are prevalent in a vast number of FDA-approved drugs and natural products, prized for their role in forming key interactions with biological targets.[5] The combination of a phenol ring with both difluoro and trifluoromethyl substituents, as in this compound, presents a molecule of significant interest. Such a structure is anticipated to possess a unique electronic profile, influencing its acidity (pKa), reactivity, and potential as a kinase inhibitor or other therapeutic agent.

Theoretical studies, employing quantum chemical methods, are indispensable for predicting molecular properties before undertaking costly and time-consuming synthesis.[6][7][8] Computational approaches like Density Functional Theory (DFT) allow for the detailed investigation of a molecule's geometry, electronic structure, and vibrational spectra, providing crucial insights for rational drug design and development.[9] This guide details a robust computational workflow for characterizing this compound.

Computational Methodology and Protocols

This section outlines a standard, high-level computational protocol for the theoretical analysis of this compound. These methods are widely applied in computational chemistry for the study of small organic molecules.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or PySCF. The theoretical model proposed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-validated choice for organic molecules.[10][11][12]

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe non-covalent interactions and anions, and polarization functions (d,p) to allow for flexibility in orbital shape.[10][11][12]

Geometry Optimization

The initial step involves finding the most stable three-dimensional conformation of the molecule. An unconstrained geometry optimization is performed to locate the global minimum on the potential energy surface. The convergence criteria are typically set to the software's default "tight" or "very tight" standards to ensure a precise final structure.

Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation is crucial. This analysis serves two primary purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Spectroscopic Prediction: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities, allowing for the theoretical prediction of the molecule's IR spectrum. These predicted frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

Electronic and Reactivity Analysis

With the optimized geometry, a series of single-point energy calculations are performed to elucidate the electronic properties.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[13] A smaller gap suggests higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[14][15][16][17] It calculates the natural atomic charges on each atom, describes orbital hybridization, and quantifies the strength of intramolecular interactions, such as hyperconjugation.

-

Molecular Electrostatic Potential (MEP): An MEP surface map is generated to visualize the charge distribution from a topographical perspective. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction with biological targets.

Data Presentation (Hypothetical Results)

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. The values presented are plausible estimates for this compound and are intended for illustrative purposes.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-O | 1.358 Å |

| O-H | 0.965 Å | |

| C-CF₃ | 1.512 Å | |

| C-F (ring) | 1.345 Å | |

| C-C (avg) | 1.389 Å | |

| Bond Angles | C-O-H | 109.2° |

| C-C-F | 119.5° | |

| C-C-CF₃ | 121.8° | |

| Dihedral Angles | H-O-C₁-C₂ | 0.0° |

| F-C₃-C₄-CF₃ | 180.0° |

Table 2: Predicted Major Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν₁ | 3650 | 85.2 | O-H Stretch |

| ν₂ | 1610 | 45.7 | C=C Aromatic Stretch |

| ν₃ | 1325 | 180.1 | C-F Stretch (CF₃ sym) |

| ν₄ | 1180 | 250.5 | C-F Stretch (CF₃ asym) |

| ν₅ | 1140 | 195.3 | C-F Stretch (Ring) |

| ν₆ | 850 | 30.6 | C-H Out-of-plane bend |

Table 3: Predicted Key Electronic and Molecular Properties

| Property | Value | Unit |

| Energy of HOMO | -7.25 | eV |

| Energy of LUMO | -1.58 | eV |

| HOMO-LUMO Gap (ΔE) | 5.67 | eV |

| Dipole Moment | 3.15 | Debye |

| Total Energy | -975.432 | Hartrees |

| Ionization Potential | 7.25 | eV |

| Electron Affinity | 1.58 | eV |

Table 4: Predicted Natural Bond Orbital (NBO) Atomic Charges

| Atom | Charge (e) |

| O | -0.752 |

| H (hydroxyl) | +0.485 |

| C (of CF₃) | +0.890 |

| F (of CF₃, avg) | -0.315 |

| C (attached to O) | +0.410 |

| C (attached to CF₃) | -0.250 |

| F (ring, avg) | -0.210 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the study of this molecule.

Caption: Computational workflow for the theoretical analysis of a small organic molecule.

Caption: Hypothetical signaling pathway showing kinase inhibition by the title compound.

Conclusion

This technical guide establishes a comprehensive theoretical framework for the characterization of this compound. By employing Density Functional Theory, researchers can predict the molecule's structural, vibrational, and electronic properties with high confidence. The resulting data on bond lengths, atomic charges, HOMO-LUMO gap, and electrostatic potential provides a deep understanding of the molecule's stability, reactivity, and potential for intermolecular interactions. These in-silico insights are invaluable for guiding synthetic efforts and for the rational design of novel drug candidates and advanced materials, accelerating the development pipeline and reducing reliance on trial-and-error experimentation.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW | Neuroquantology [neuroquantology.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. d-nb.info [d-nb.info]

- 11. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]

- 12. Invited review. Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP) based computational approach | Vietnam Journal of Chemistry [vjs.ac.vn]

- 13. researchgate.net [researchgate.net]

- 14. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 15. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 16. NBO [cup.uni-muenchen.de]

- 17. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 3,5-Difluoro-4-(trifluoromethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of 3,5-Difluoro-4-(trifluoromethyl)phenol. This compound, a key building block in medicinal chemistry, benefits from the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents, such as enhanced metabolic stability and lipophilicity.[1] By leveraging computational methods, researchers can gain profound insights into the molecule's behavior, accelerating the rational design of novel therapeutic agents. This document details the theoretical framework, experimental protocols for computational analysis, and a structured presentation of expected quantitative data to facilitate comparative analysis and guide further research.

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is significant due to its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] Quantum chemical calculations have emerged as indispensable tools for predicting a wide range of molecular properties in silico, including molecular geometry, electronic structure, and vibrational spectra, thereby providing a deeper understanding of structure-activity relationships.[1] This guide focuses on this compound, outlining the computational methodologies to characterize its fundamental properties.

Computational Methodology

The following section details the protocol for performing DFT calculations, a method that offers a good balance between computational cost and accuracy for molecules containing electronegative atoms.[1]

Software and Theoretical Level

Calculations are typically performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such systems.[2] For an accurate description of the electronic structure, especially with electronegative atoms like fluorine and oxygen, the 6-311++G(d,p) basis set is recommended.[1][2] This basis set includes diffuse functions (+) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1] To simulate a solvent environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be employed.[1]

Experimental Protocol: DFT Calculation Workflow

-

Molecule Construction : The 3D structure of this compound is built using a molecular modeling interface like GaussView.

-

Geometry Optimization : An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The keyword Opt is used in the Gaussian input file.

-

Frequency Calculation : Following optimization, a frequency calculation (Freq) is essential to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (IR, Raman).

-

Property Calculations : Subsequent calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and NMR chemical shifts.

A generalized workflow for these computational studies is depicted below.

Data Presentation: Predicted Properties

The following tables summarize the key quantitative data expected from DFT calculations on this compound. These tables are structured for clarity and easy comparison with experimental data or calculations on analogous compounds.

Structural Parameters

Geometry optimization provides key bond lengths and angles. The presence of electronegative F and CF3 groups is expected to influence the geometry of the phenol ring.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-O | Value in Å |

| O-H | Value in Å | |

| C-CF3 | Value in Å | |

| C-F (ring) | Value in Å | |

| C-F (CF3) | Value in Å | |

| Bond Angle | C-O-H | Value in degrees |

| F-C-F (CF3) | Value in degrees | |

| Dihedral Angle | HO-C-C-C | Value in degrees |

Table 1: Optimized Geometric Parameters.

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.[3]

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

| Dipole Moment | Value in Debye |

Table 2: Key Electronic and Global Reactivity Descriptors.

Spectroscopic Data

Computational methods can accurately predict vibrational frequencies and NMR chemical shifts, aiding in the interpretation of experimental spectra.[4][5]

| Spectrum | Mode/Atom | Calculated Wavenumber (cm⁻¹)/Shift (ppm) | Experimental Value |

| FT-IR | O-H stretch | Value | Value |

| C-F stretch (ring) | Value | Value | |

| C-F stretch (CF3) | Value | Value | |

| ¹H NMR | OH | Value | Value |

| CH (ring) | Value | Value | |

| ¹³C NMR | C-OH | Value | Value |

| C-F (ring) | Value | Value | |

| C-CF3 | Value | Value | |

| CF3 | Value | Value | |

| ¹⁹F NMR | C-F (ring) | Value | Value |

| CF3 | Value | Value | |

| UV-Vis | λmax (Electronic Trans.) | Value in nm | Value |

Table 3: Calculated Spectroscopic Data.

Analysis and Visualization

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[6][7] The red regions (negative potential) indicate likely sites for electrophilic attack, while the blue regions (positive potential) denote areas susceptible to nucleophilic attack. For this compound, negative potential is expected around the phenolic oxygen and the fluorine atoms, while positive potential is anticipated around the hydroxyl hydrogen.[6][8]

Frontier Molecular Orbitals (HOMO/LUMO)

Visualization of the HOMO and LUMO provides insight into the electron-donating and electron-accepting capabilities of the molecule. The HOMO is typically localized on the electron-rich parts of the molecule (the phenol ring and oxygen atom), while the LUMO may be distributed over the electron-withdrawing trifluoromethyl group and the aromatic system.[3]

Application in Drug Development

The data derived from these quantum chemical calculations are foundational for the in silico drug design pipeline. The optimized geometry and electronic properties serve as inputs for subsequent studies like molecular docking, which predicts the binding affinity and orientation of the molecule within the active site of a target protein.[1]

Conclusion

This technical guide has outlined the application of quantum chemical calculations for the detailed characterization of this compound. The protocols and data structures presented demonstrate the power of DFT in elucidating the structure-property relationships of this pharmaceutically relevant molecule.[1] By integrating these computational techniques, researchers can make more informed decisions, accelerating the design and development of novel drug candidates. The provided workflows offer a clear roadmap for scientists to apply these methods in their own research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

Potential Research Areas for 3,5-Difluoro-4-(trifluoromethyl)phenol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(trifluoromethyl)phenol is a novel aromatic compound with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not extensively described in current literature, its structural motifs—a difluorinated phenol ring and a trifluoromethyl group—are well-established pharmacophores known to enhance the drug-like properties of bioactive molecules. The strategic placement of two fluorine atoms and a trifluoromethyl group on the phenol scaffold is anticipated to modulate its physicochemical and biological properties, offering a unique chemical space for the design of new therapeutic agents.

The trifluoromethyl group is a key functional group in modern pharmaceuticals, valued for its ability to increase metabolic stability, enhance binding affinity to biological targets, and improve membrane permeability due to its lipophilic nature.[1][2] Notable drugs containing this moiety include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[3] The fluorine atoms on the aromatic ring can further influence the compound's acidity, reactivity, and potential for hydrogen bonding interactions.[1]

This technical guide provides a comprehensive overview of the potential research areas for this compound, including proposed synthetic routes, hypothesized physicochemical properties, and promising avenues for biological investigation. Detailed experimental protocols and visualizations are provided to facilitate further research and development.

Physicochemical Properties (Hypothesized)

The physicochemical properties of this compound can be predicted based on its structural analogs. These properties are crucial for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Hypothesized Value/Characteristic | Rationale based on Structural Analogs |

| Molecular Weight | 198.09 g/mol | Calculated from the chemical formula C7H3F5O. |

| pKa | 6-7 | The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ~10). |

| LogP | 2.5 - 3.5 | The trifluoromethyl group significantly increases lipophilicity. The two fluorine atoms will also contribute to a higher LogP value compared to unsubstituted phenol. |

| Solubility | Low in water, high in organic solvents | The increased lipophilicity will likely result in poor aqueous solubility but good solubility in solvents like ethanol, DMSO, and dichloromethane. |

| Metabolic Stability | High | The carbon-fluorine bond is very strong, making the trifluoromethyl group and the fluorinated ring resistant to metabolic oxidation. This can lead to a longer biological half-life. |

Potential Research Areas and Biological Applications

The unique combination of fluorine and trifluoromethyl substituents suggests several promising areas for biological investigation.

Kinase Inhibition

Many kinase inhibitors feature fluorinated aromatic moieties that interact with the hinge region or other key residues in the ATP-binding pocket. The this compound scaffold could serve as a valuable starting point for the development of inhibitors for various kinases implicated in cancer, inflammation, and neurodegenerative diseases. For instance, fluorinated polyphenols have shown inhibitory activity against DYRK1A/B kinases, which are targets for neuroinflammatory diseases.[4]

Anti-inflammatory and Analgesic Agents

Fluorinated phenols are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[3] The trifluoromethyl group is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in this compound makes it a compelling candidate for development as a novel anti-inflammatory or analgesic agent.

Agrochemicals

Trifluoromethyl-substituted phenols are widely used in the agrochemical industry as herbicides and fungicides.[3] The high metabolic stability and lipophilicity imparted by the trifluoromethyl group can enhance the efficacy and persistence of these agents. Research into the herbicidal or fungicidal properties of derivatives of this compound could lead to the development of new crop protection agents.

Materials Science

Fluorinated phenols are utilized in the development of advanced polymers and coatings due to their enhanced thermal and chemical resistance.[3] The title compound could be explored as a monomer or additive in the synthesis of novel fluorinated polymers with desirable properties.

Proposed Synthetic Pathways

As this compound is not commercially available, its synthesis is the first critical step for any research endeavor. Based on established methods for the synthesis of related compounds, two potential synthetic routes are proposed below.

Route 1: Trifluoromethylation of 3,5-Difluorophenol

This approach involves the direct introduction of a trifluoromethyl group onto the commercially available 3,5-difluorophenol.

Caption: Proposed Synthesis Route 1 for this compound.

Route 2: Aromatic Nucleophilic Substitution and Functional Group Interconversion

This route starts from a more substituted benzene ring and involves a series of transformations to arrive at the target molecule.

Caption: Proposed Synthesis Route 2 for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and initial biological screening of this compound.

Protocol 1: Synthesis via Trifluoromethylation of 3,5-Difluorophenol (Based on Route 1)

Step 1: Protection of the Hydroxyl Group

-

To a solution of 3,5-difluorophenol (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3,5-difluoroacetoxybenzene.

Step 2: Directed Ortho-Lithiation and Trifluoromethylation

-

Dissolve the protected phenol (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C under an inert atmosphere (N2 or Ar).

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of trifluoromethyl iodide (CF3I) (1.5 eq) in THF or use a suitable electrophilic trifluoromethylating reagent.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the protected this compound derivative (1.0 eq) in methanol (10 vol).

-

Add 2 M aqueous HCl (5 vol) and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Protocol 2: Kinase Inhibitory Activity Screening Workflow

This protocol outlines a general workflow for screening the synthesized compound against a panel of kinases.

Caption: Experimental workflow for kinase inhibitor screening.

Conclusion

This compound represents a promising, yet unexplored, scaffold for the development of new chemical entities in drug discovery, agrochemicals, and materials science. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to begin investigating the potential of this molecule. The unique electronic and steric properties conferred by the difluoro and trifluoromethyl substituents are likely to impart advantageous biological and physical characteristics, making this compound a high-priority target for synthesis and evaluation. Further research into this compound and its derivatives is highly encouraged and has the potential to yield novel and impactful discoveries.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethyl-Substituted Phenols: A Technical Guide for Drug Development Professionals

Core Topic: A comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted phenols in the context of drug discovery and development.

Audience: Researchers, scientists, and drug development professionals.